molecular formula C20H21ClN4O B2884869 4-((4-chlorophenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide CAS No. 1251624-57-3

4-((4-chlorophenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide

Cat. No. B2884869
CAS RN: 1251624-57-3
M. Wt: 368.87
InChI Key: KAGYDXDIAFDLCT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a naphthyridine core, which is a type of nitrogen-containing heterocycle . It also has a chlorophenyl group, a diethylamino group, and a carboxamide group attached to the naphthyridine core .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The naphthyridine core would likely contribute to the compound’s aromaticity, while the chlorophenyl, diethylamino, and carboxamide groups would likely influence its polarity and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, polarity, and the presence of functional groups. These properties could include things like its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential as an antimicrobial agent. It has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The compound’s efficacy against fungal species such as Candida albicans and Candida glabrata has also been noted, indicating its broad-spectrum antimicrobial potential .

Anticancer Properties

Research indicates that derivatives of this compound may possess anticancer activities. Specifically, they have been evaluated for their effectiveness against human breast adenocarcinoma cancer cell lines (MCF7), suggesting potential use in breast cancer treatment .

Molecular Docking Studies

The compound has been subjected to molecular docking studies to understand its binding mode with various receptors. These studies are crucial for rational drug design, as they help predict the interaction of the compound with biological targets, which is essential for developing new pharmaceuticals .

Antiproliferative Effects

Apart from its antimicrobial properties, the compound has shown antiproliferative effects, which could be beneficial in controlling the growth of cancerous cells. This application is particularly relevant in the context of drug resistance by cancerous cells .

Synthesis of Derivatives

The compound serves as a precursor for the synthesis of various derivatives with potential pharmacological activities. These derivatives are synthesized and characterized for their physical and chemical properties, which is a fundamental step in drug development .

Computational Chemistry

Computational studies, including density functional theory (DFT), have been performed on this compound to calculate thermodynamic parameters and predict its behavior. This application is significant in the preclinical phase of drug discovery, where computational models can save time and resources .

Anti-inflammatory and Analgesic Activities

While not directly related to the compound , its structural analogs have demonstrated anti-inflammatory and analgesic activities. This suggests that the compound could be modified to enhance these properties for therapeutic use .

Drug Resistance Combat

The compound’s derivatives have been part of studies aiming to combat drug resistance in pathogens and cancerous cells. By developing new molecules with novel modes of action, researchers hope to address the growing issue of drug resistance .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would likely involve interacting with specific biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for causing harm to humans or the environment .

Future Directions

The future directions for research on this compound could include further studies to better understand its synthesis, structure, reactivity, and potential uses. This could involve experimental studies as well as computational modeling and simulations .

properties

IUPAC Name

4-(4-chloroanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O/c1-4-25(5-2)20(26)17-12-22-19-16(11-6-13(3)23-19)18(17)24-15-9-7-14(21)8-10-15/h6-12H,4-5H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGYDXDIAFDLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)Cl)C=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-chlorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide

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